Oxidative Stability: DHA-EE vs. DHA-TG – The Impact of α-Tocopherol on Formulation Stability
In a direct head-to-head comparison, DHA incorporated in triacylglycerols (DHA-TG) exhibited greater oxidative stability than DHA as ethyl esters (DHA-EE) in the absence of added antioxidants. However, the addition of α-tocopherol inverted this relationship, making DHA-EE the more stable lipid structure [1]. This finding demonstrates that the oxidative stability of DHA-EE is highly tunable and can outperform DHA-TG under specific formulation conditions.
| Evidence Dimension | Oxidative Stability (Relative Ranking) |
|---|---|
| Target Compound Data | More stable than DHA-TG with added α-tocopherol |
| Comparator Or Baseline | DHA incorporated in triacylglycerols (DHA-TG): More stable without added α-tocopherol |
| Quantified Difference | Ranking inversion: DHA-TG > DHA-EE without α-tocopherol; DHA-EE > DHA-TG with α-tocopherol |
| Conditions | Oxidation at 50 °C in the dark, measured by liquid and gas chromatographic methods with mass spectrometric detection and NMR |
Why This Matters
This quantifiable, condition-dependent stability difference directly informs formulation strategies and antioxidant selection for DHA-containing products, providing a clear rationale for selecting DHA-EE when antioxidant protection is a priority.
- [1] Ahonen E, Damerau A, Kortesniemi M, Gudmundsson HG, Haraldsson GG, Linderborg KM. Oxidative stability, oxidation pattern and α-tocopherol response of docosahexaenoic acid (DHA, 22:6n-3)-containing triacylglycerols and ethyl esters. Food Chemistry. 2022 Sep 1;387:132882. DOI: 10.1016/j.foodchem.2022.132882. View Source
